(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities
Preparation Methods
The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings. This can be achieved through various methods, including cycloaddition and ring annulation.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which is catalyzed by transition metals.
Cycloaddition: Another approach is the cycloaddition of alkyne and hydrazine derivatives to form the pyrazine ring.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a potential candidate for developing new therapeutic agents.
Medicine: The compound’s biological activities have led to its investigation as a potential drug candidate for treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of enzymes that produce reactive oxygen species, thereby reducing oxidative damage.
Pathways Involved: The compound’s antioxidant activity is linked to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms. .
Comparison with Similar Compounds
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but differ in their substituents. They exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds have a different arrangement of the pyrrole and pyrazine rings. They are known for their kinase inhibitory activity and potential use in cancer therapy.
6H-pyrrolo[3,4-b]pyrazine Derivatives: These compounds have a unique ring structure and exhibit diverse biological activities, including anti-inflammatory and antioxidant effects.
Properties
IUPAC Name |
(7R)-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-2-4-9(8(13)10-6)3-1-5-11(7)9/h6H,1-5H2,(H,10,13)/t6-,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHAAYIRWYSIJ-VJSCVCEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC(C(=O)N2C1)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC23CC[C@H](C(=O)N2C1)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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